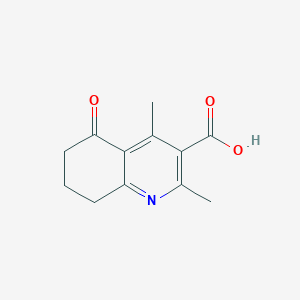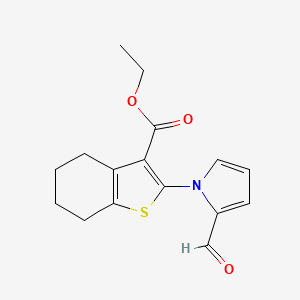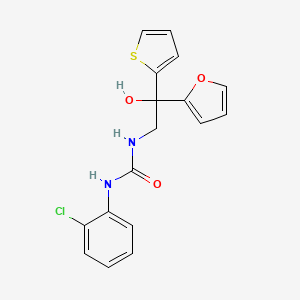
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance that can be identified by its CAS No. 2320860-03-3. It has been mentioned in the context of antimalarial agents, specifically in relation to structure-activity relationships and biological studies .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, there are general methods for the synthesis of similar compounds. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Compounds containing chlorophenyl, furanyl, thiophenyl, and urea functionalities are significant in synthetic chemistry. They are used in the synthesis of novel derivatives with potential biological activities. For example, thiophenoyl-, furoyl-, and pyrroylureas demonstrate antiviral properties, highlighting the importance of these functional groups in designing antiviral agents (O'sullivan & Wallis, 1975). Similarly, urea derivatives synthesized from reactions with thiadiazole have shown potential as plant growth regulators, indicating their utility in agricultural sciences (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Materials Science and Corrosion Inhibition
In materials science, particularly in corrosion inhibition, chlorophenyl and urea derivatives have shown efficacy. Bahrami & Hosseini (2012) investigated the corrosion inhibition performance of organic compounds on mild steel in hydrochloric acid solution, revealing that these compounds, through adsorption, form a protective layer on the metal surface, demonstrating their importance in industrial applications (Bahrami & Hosseini, 2012).
Pharmacological Research
In pharmacology, derivatives of furan and thiophene linked with urea functionalities are explored for their biological activities. For instance, flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, suggesting their potential use in treating diseases like Alzheimer's (Vidaluc et al., 1995). The synthesis of novel pyridine and naphthyridine derivatives involving furan and thiophene units also underscores the role of these compounds in developing new therapeutic agents (Abdelrazek et al., 2010).
Environmental Science
In environmental science, the assessment of exposure to organic pollutants in children living in endemic malaria areas highlights the significance of understanding the biological and environmental impacts of chemical compounds, including those related to chlorophenyl and furan derivatives (Trejo-Acevedo et al., 2012).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-5-1-2-6-13(12)20-16(21)19-11-17(22,14-7-3-9-23-14)15-8-4-10-24-15/h1-10,22H,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIVDISDYCCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo(3,5,6,7-tetrahydrocyclopenta[1,2-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide](/img/structure/B2535268.png)
amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

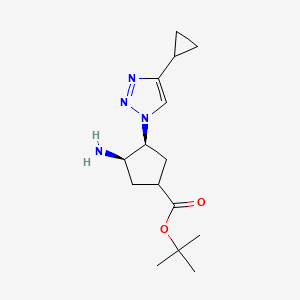
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)
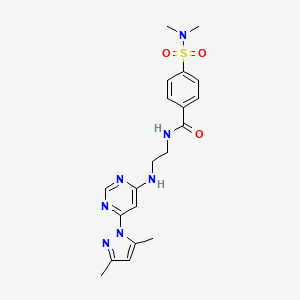
![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)
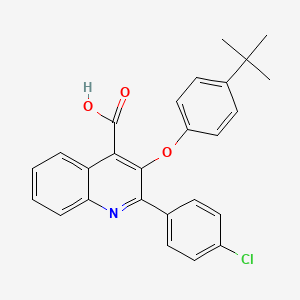
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)

